![molecular formula C15H14N2O4 B14448083 Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro- CAS No. 74650-17-2](/img/structure/B14448083.png)
Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro- is an organic compound with a complex structure that includes a benzenamine core substituted with a nitro group and a methylene bridge linked to a 3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro- typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-nitroaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce quinones or other oxidized species.
Applications De Recherche Scientifique
Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the nitro group.
4-Nitroaniline: Contains the nitro group but lacks the methylene bridge and 3,4-dimethoxyphenyl group.
3,4-Dimethoxybenzaldehyde: Shares the 3,4-dimethoxyphenyl group but lacks the amine and nitro functionalities.
Uniqueness
Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro- is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro group and the 3,4-dimethoxyphenyl group allows for diverse chemical modifications and applications.
Propriétés
Numéro CAS |
74650-17-2 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O4/c1-20-14-8-3-11(9-15(14)21-2)10-16-12-4-6-13(7-5-12)17(18)19/h3-10H,1-2H3 |
Clé InChI |
HGHSGQKZDBCUDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

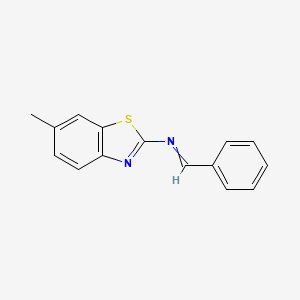
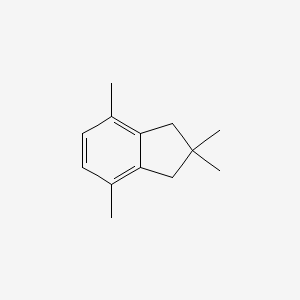
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
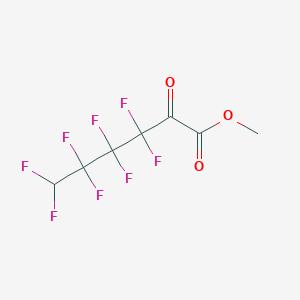
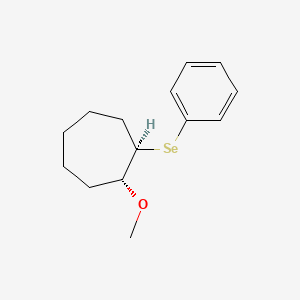
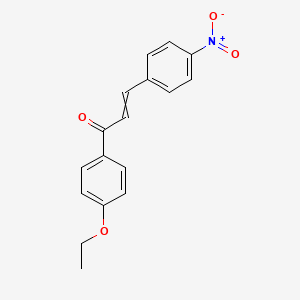
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
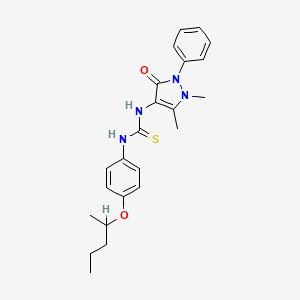
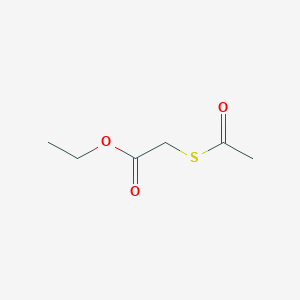

![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
